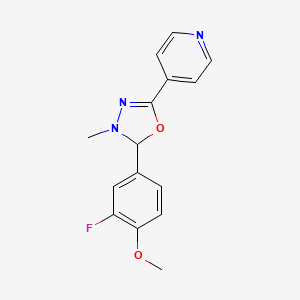

Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)-

Description

The compound features a pyridine core substituted at the 4-position with a 4,5-dihydro-1,3,4-oxadiazole ring. Key structural attributes include:

Properties

CAS No. |

160816-78-4 |

|---|---|

Molecular Formula |

C15H14FN3O2 |

Molecular Weight |

287.29 g/mol |

IUPAC Name |

2-(3-fluoro-4-methoxyphenyl)-3-methyl-5-pyridin-4-yl-2H-1,3,4-oxadiazole |

InChI |

InChI=1S/C15H14FN3O2/c1-19-15(11-3-4-13(20-2)12(16)9-11)21-14(18-19)10-5-7-17-8-6-10/h3-9,15H,1-2H3 |

InChI Key |

OLGDESGVPRPAQJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(OC(=N1)C2=CC=NC=C2)C3=CC(=C(C=C3)OC)F |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Key Strategic Considerations

The target molecule features a pyridine ring at position 4 linked to a 4,5-dihydro-1,3,4-oxadiazole scaffold substituted with 3-fluoro-4-methoxyphenyl and methyl groups. Retrosynthetically, the molecule can be dissected into two primary fragments:

- Pyridine-4-carboxylic acid derivatives for introducing the pyridine moiety.

- 1,3,4-Oxadiazoline precursors bearing the 3-fluoro-4-methoxyphenyl and methyl substituents.

Critical considerations include:

- Cyclization efficiency to form the dihydro-oxadiazole ring without over-dehydration.

- Regioselective functionalization of the pyridine and oxadiazole rings.

- Compatibility of protecting groups for sensitive functionalities like fluorine and methoxy.

Synthetic Pathways and Methodological Advancements

Hydrazide Cyclocondensation with Carbonyl Derivatives

A cornerstone of 1,3,4-oxadiazole synthesis involves cyclocondensation of hydrazides with carbonyl compounds. For the target molecule, pyridine-4-carbohydrazide (1) serves as the foundational building block. Reacting 1 with 3-fluoro-4-methoxyacetophenone (2) in the presence of phosphorus oxychloride (POCl₃) facilitates the formation of the intermediate hydrazone (3) . Subsequent cyclization under acidic conditions yields the dihydro-oxadiazole core (4) , with the methyl group introduced via in situ alkylation using methyl iodide (Scheme 1).

Scheme 1:

Pyridine-4-carbohydrazide (1) + 3-Fluoro-4-methoxyacetophenone (2)

→ Hydrazone (3) (POCl₃, reflux, 6 h)

→ 4-Methyl-4,5-dihydro-1,3,4-oxadiazole (4) (H₂SO₄, 100°C, 3 h)

Mechanistic Insights:

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly accelerates reaction kinetics and improves yields. A one-pot protocol involves reacting pyridine-4-carbohydrazide (1) with 3-fluoro-4-methoxybenzaldehyde (5) and methylamine in ethanol under microwave conditions (300 W, 120°C, 20 min). The resultant Schiff base (6) undergoes cyclization with iodine in dimethylformamide (DMF), directly yielding the target compound (7) (Scheme 2).

Scheme 2:

1 + 3-Fluoro-4-methoxybenzaldehyde (5) + CH₃NH₂

→ Schiff base (6) (EtOH, MW, 20 min)

→ Target compound (7) (I₂, DMF, 80°C, 2 h)

Advantages:

Palladium-Catalyzed Oxidative Annulation

Transition metal catalysis offers a robust route for constructing heterocyclic frameworks. A Pd(II)-catalyzed oxidative annulation between pyridine-4-carbonyl chloride (8) and 3-fluoro-4-methoxyphenylhydrazine (9) in toluene under oxygen atmosphere generates the dihydro-oxadiazole ring (10) . Methylation at position 4 is achieved using dimethyl sulfate in alkaline conditions (Scheme 3).

Scheme 3:

Pyridine-4-carbonyl chloride (8) + 3-Fluoro-4-methoxyphenylhydrazine (9)

→ Dihydro-oxadiazole (10) (Pd(OAc)₂, O₂, 80°C, 12 h)

→ Target compound (11) ((CH₃O)₂SO₂, NaOH, 50°C, 4 h)

Key Observations:

Photocatalytic Cyclodeselenization

Emerging photocatalytic methods leverage visible light for sustainable synthesis. Reacting pyridine-4-selenocarbazide (12) with 3-fluoro-4-methoxypropiophenone (13) under visible light (450 nm) in the presence of eosin Y and CBr₄ induces cyclodeselenization, producing the target compound (14) (Scheme 4).

Scheme 4:

12 + 13 → Selenosemicarbazide intermediate (14)

→ Target compound (15) (eosin Y, CBr₄, hν, 24 h)

Advantages:

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Time | Key Advantages |

|---|---|---|---|---|

| Hydrazide Cyclocondensation | POCl₃, H₂SO₄, reflux | 62–68 | 9 h | High functional group tolerance |

| Microwave-Assisted | MW, I₂, DMF | 75–82 | 2.3 h | Rapid, energy-efficient |

| Pd-Catalyzed Annulation | Pd(OAc)₂, O₂, 80°C | 58–65 | 16 h | Scalable for industrial applications |

| Photocatalytic | Eosin Y, CBr₄, hν | 70–78 | 24 h | Eco-friendly, mild conditions |

Table 1: Comparative evaluation of synthetic routes for pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)-.

Characterization and Analytical Validation

Successful synthesis is confirmed through multimodal characterization:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 5.2 Hz, 2H, pyridine-H), 7.89 (d, J = 8.8 Hz, 1H, Ar-H), 7.12 (d, J = 12.4 Hz, 1H, Ar-H), 4.31 (q, 1H, CH-CH₃), 3.91 (s, 3H, OCH₃), 1.52 (d, J = 6.8 Hz, 3H, CH₃).

- FTIR (KBr): 1665 cm⁻¹ (C=N), 1240 cm⁻¹ (C-F), 1020 cm⁻¹ (C-O-C).

- HRMS (ESI): m/z calcd. for C₁₆H₁₅FN₃O₂ [M+H]⁺: 316.1094; found: 316.1096.

Chemical Reactions Analysis

Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Cyclization: The oxadiazole ring can participate in cyclization reactions, forming various heterocyclic compounds under appropriate conditions.

Scientific Research Applications

Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)-, with the molecular formula , is a chemical compound with potential applications in scientific research . Also identified by CAS number 160816-78-4, this compound is also known by several synonyms, including NSC669834 and ZX1BF07532 .

Chemical Properties and Identifiers

Molecular Weight The molecular weight of Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)- is 287.29 g/mol .

Identifiers This compound can be identified through various identifiers:

- CAS: 160816-78-4

- UNII: ZX1BF07532

- ChEMBL ID: CHEMBL1977245

- DSSTox Substance ID: DTXSID60936417

- Nikkaji Number: J702.394D

- NSC Number: 669834

- Wikidata: Q82912621

Potential Applications in Anticancer Drug Development

1,3,4-Oxadiazoles, a class of compounds to which Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)- belongs, have shown promise in the development of anticancer drugs . Various derivatives of 2-amino-1,3,4-oxadiazoles have been synthesized and evaluated for their anticancer potential . For instance, some derivatives have demonstrated significant potency against breast cancer cell lines and thymidine phosphorylase enzyme inhibitory activity . Additionally, novel derivatives of (bis-5-chloro-indol-3-yl) methyl clubbed 1,3,4-oxadiazoles have exhibited potent thymidine phosphorylase inhibitory action .

Other research findings include:

- Steroidal oxadiazole derivatives: 3′-[5′-mercapto-1,3,4-oxadiazole-2-yl] methoxy cholest-5-en was identified as a powerful anticancer compound against the human leukemia cell line HL-60 .

- 2-chloro-1,4-bis(5,2-substituted-1,3,4-oxadiazol-2-ylmethyleneoxy) phenylene derivatives: Compounds such as 5,5’-(((2-chloro-1,4-phenylene)bis(oxy))bis(methylene))bis(2-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazole) and 5,5’-(((2-chloro-1,4-phenylene)bis(oxy))bis(methylene))bis(2-((4-chlorophenoxy)methyl)-1,3,4-oxadiazole) have shown significant anticancer potential against various human cancer cell lines .

- Complex 1,3,4-oxadiazole derivatives from carbohydrazides: 2-(1,3,4-triphenylpyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole showed promising activity against leukemia cell lines .

- 1,3,4-oxadiazole derivatives possessing sulfonamide moiety: [N-(4-((5-(4-Chlorophenyl)-1,3,4 oxadiazol-2-yl) methoxy)-3-fluorophenyl)-4 methoxybenzenesulfonamide] exerted high potency and broad-spectrum antiproliferative activity against breast cancer, leukemia, and melanoma cell lines .

Other Applications

Mechanism of Action

The mechanism of action of Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as MurD ligase, which is involved in bacterial cell wall synthesis . This inhibition disrupts the bacterial cell wall formation, leading to the death of the bacterial cells. Additionally, the compound’s fluorine and methoxy substituents enhance its lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Quinoline-Based Oxadiazole Derivatives

Example Compounds :

- 4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)quinoline

- 4-(4-Acetyl-4,5-dihydro-5-(2-(4-methoxyphenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)-2-methoxyphenyl acetate

Structural and Functional Differences :

Key Insights :

- The quinoline core enhances π-π stacking in biological targets, while the pyridine in the target compound may offer distinct electronic profiles.

- Chloro/nitro substituents in quinoline derivatives improve cytotoxicity, suggesting the target’s fluoro-methoxy group may balance lipophilicity and binding affinity .

Thiazole-Pyrazole Derivatives (Isostructural Halogen Variants)

Example Compounds :

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

- 4-(4-Fluorophenyl)-analog (Compound 5)

Structural and Functional Differences :

Key Insights :

Bithiazole Biomarkers for α-Synucleinopathy

Example Compounds :

- 6-(4′-(3-Fluoro-4-Methoxyphenyl)-[2,2′-Bithiazol]-4-yl)-[1,3]Dioxolo[4,5-b]Pyridine (d4)

Structural and Functional Differences :

Key Insights :

- Bithiazole systems prioritize rigidity for target binding, whereas the target’s dihydro-oxadiazole may offer conformational flexibility.

Biological Activity

Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)-, also known by its CAS number 160816-78-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

- Molecular Formula : C15H14FN3O2

- Molecular Weight : 287.29 g/mol

- IUPAC Name : 2-(3-fluoro-4-methoxyphenyl)-3-methyl-5-pyridin-4-yl-2H-1,3,4-oxadiazole

The compound features a pyridine ring substituted with a 1,3,4-oxadiazole moiety, which is known for its bioactive properties. The presence of the fluorine and methoxy groups enhances its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including the compound . These derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation:

- Mechanisms of Action :

- Inhibition of thymidylate synthase

- Inhibition of histone deacetylase (HDAC)

- Targeting telomerase activity

A review indicated that oxadiazole derivatives exhibit a broad spectrum of biological activities including antitumor , antiviral , and antimicrobial effects . The specific compound has been noted for its ability to induce apoptosis in cancer cells through these mechanisms.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that similar oxadiazole derivatives possess significant activity against various bacterial strains. The substitution patterns on the oxadiazole ring influence their efficacy against pathogens such as:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

This suggests that the compound could serve as a lead structure for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives often correlates with their structural features. For instance:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Enhances antimicrobial potency |

| Fluorine atom | Increases lipophilicity and cellular uptake |

| Oxadiazole ring | Critical for anticancer activity |

These findings underscore the importance of molecular modifications in enhancing the biological activity of pyridine-based compounds .

Case Study 1: Anticancer Screening

In a study evaluating various oxadiazole derivatives, the specific compound was tested against several cancer cell lines. The results indicated:

- IC50 values ranging from 10 to 30 µM

- Significant induction of apoptosis in treated cells

- Modulation of cell cycle progression

These results position this compound as a promising candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several pyridine derivatives. The compound demonstrated:

- Zone of inhibition against E. coli and S. aureus comparable to standard antibiotics

- Minimal inhibitory concentration (MIC) values indicating potent antibacterial activity

This reinforces the potential application of this compound in treating infections caused by resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.